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For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the preliminary efficacy of ZEN-3694, a
novel pan-BET bromodomain inhibitor. The data presented herein is primarily derived from a
Phase 1b/2a clinical trial investigating ZEN-3694 in combination with enzalutamide for the
treatment of metastatic castration-resistant prostate cancer (NCRPC). This document outlines
the core findings, experimental methodologies, and the underlying mechanism of action to
inform ongoing and future research and development efforts.

Core Efficacy Data

The clinical efficacy of ZEN-3694 in combination with enzalutamide was evaluated in a cohort
of 75 patients with mCRPC who had prior resistance to abiraterone and/or enzalutamide.[1][2]
The study demonstrated promising anti-tumor activity in this heavily pre-treated population.

Radiographic Progression-Free Survival (rPFS)

The primary efficacy endpoint of median radiographic progression-free survival (rPFS) showed
a notable improvement in patients receiving the combination therapy.
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Patient Cohort Median rPFS (months) 95% Confidence Interval
Overall Population 9.0 4.6-12.9
Prior Progression on
_ 7.8 4.9-10.6
Abiraterone
Prior Progression on
10.1 4.4-12.9

Enzalutamide

A key finding was the association between lower androgen receptor (AR) transcriptional activity
in baseline tumor biopsies and longer rPFS, with a median rPFS of 10.4 months versus 4.3

months in patients with higher AR activity.[2]

Composite Progression-Free Survival (PFS)

The composite median radiographic or clinical progression-free survival was also assessed.

Composite Median PFS

Patient Cohort 95% Confidence Interval
(months)

Overall Population 5.5 40-7.8

Prior Progression on

, 5.5 4.4-78

Abiraterone

Prior Progression on
51 3.2-101

Enzalutamide

Patient Demographics and Treatment Duration

The study enrolled 75 patients with the following resistance profiles: 40.0% were resistant to
abiraterone, 45.3% to enzalutamide, and 14.7% to both.[1][2] The median duration of treatment
with the ZEN-3694 and enzalutamide combination was 3.5 months, with a range of O to over
34.7 months.[1][2]

Experimental Protocols
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The preliminary efficacy data for ZEN-3694 was generated from a Phase 1b/2a, open-label,
non-randomized, dose-escalation and dose-expansion study (NCT02711956).

Study Design

The study followed a 3+3 dose-escalation design to determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D).[3] This was followed by a dose expansion
phase with parallel cohorts at low and high doses of ZEN-3694.

Patient Population

Eligible patients were males aged 18 years or older with histologically confirmed metastatic,
castration-resistant prostate cancer and an ECOG performance status of O or 1.[4] Patients
must have shown disease progression on at least one prior androgen signaling inhibitor, such
as abiraterone or enzalutamide.[5] Key exclusion criteria included a history of brain metastases
or seizure disorders.[4]

Treatment Regimen

ZEN-3694 was administered orally once daily in combination with enzalutamide in 28-day
cycles.[6] The dosing of ZEN-3694 ranged from 36 mg to 144 mg daily.[1][2] The dose
expansion cohorts were treated with 48 mg and 96 mg of ZEN-3694 daily.[7]

Efficacy and Safety Assessments

Tumor response was evaluated using RECIST v1.1 criteria for soft tissue and Prostate Cancer
Working Group 2 (PCWG2) criteria for bone metastases.[6] Radiographic assessments were
performed at screening and every three cycles.[6] Safety was monitored through the
assessment of adverse events, with Grade =3 toxicities occurring in 18.7% of patients,
including a 4% incidence of Grade 3 thrombocytopenia.[1][2]

Pharmacodynamic Analyses

To confirm target engagement, whole blood RNA was analyzed for the expression of BET
inhibitor target genes.[7] A dose-dependent decrease in the mMRNA levels of genes such as
MYC, IL-8, CCR1, and IL1RN was observed.[7]

Visualizing the Core Mechanisms and Workflows
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ZEN-3694 Signaling Pathway

ZEN-3694 functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. By
binding to the bromodomains of these proteins, it prevents their interaction with acetylated
histones, thereby downregulating the transcription of key oncogenes.
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Caption: ZEN-3694 inhibits BET proteins, disrupting oncogene transcription.

Experimental Workflow of the Phase 1b/2a Trial

The clinical trial followed a structured workflow from patient screening and enrollment through
treatment and follow-up to assess both safety and efficacy.
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Caption: Workflow of the ZEN-3694 Phase 1b/2a clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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